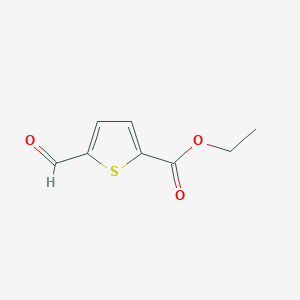

Ethyl 5-formylthiophene-2-carboxylate

Description

Significance and Research Context within Thiophene (B33073) Chemistry

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, which is considered a "privileged scaffold" in medicinal chemistry. nih.govrsc.org This is due to its ability to act as a bioisostere for a benzene (B151609) ring, while offering unique electronic properties and opportunities for chemical interactions. mdpi.comcognizancejournal.com The incorporation of heteroatoms like sulfur can significantly modify a compound's physicochemical properties, such as solubility and metabolism, and enhance its interaction with biological targets. nih.gov

Within the vast field of thiophene chemistry, functionalized derivatives serve as crucial building blocks. Ethyl 5-formylthiophene-2-carboxylate stands out due to its dual functionality. The two substituents—a formyl group at the 5-position and an ethyl carboxylate at the 2-position—are strategically placed for derivatization.

Key Functional Groups and Their Synthetic Utility:

Formyl Group (-CHO): The aldehyde functionality is a highly reactive and versatile handle for a wide array of organic transformations. nih.govnih.gov It readily participates in reactions such as oxidations to form carboxylic acids, reductions to alcohols, and various condensation reactions to form new carbon-carbon or carbon-nitrogen bonds. researchgate.netgoogle.com This makes it an ideal starting point for elongating molecular chains or introducing new heterocyclic systems.

Ethyl Carboxylate Group (-COOEt): The ester group can be easily hydrolyzed to the corresponding carboxylic acid, which is a precursor for forming amides, other esters, or can participate in decarboxylation reactions. wikipedia.org Thiophene-2-carboxylic acid derivatives are widely studied as substrates in coupling reactions and olefinations. wikipedia.org

The presence of these two distinct functional groups allows for selective and sequential chemical modifications, making this compound a valuable intermediate in the synthesis of complex, polysubstituted thiophenes for applications in materials science and pharmaceuticals.

Overview of the Thiophene Carboxylate Scaffold in Synthetic and Medicinal Sciences

The thiophene carboxylate scaffold, and its close derivative the thiophene carboxamide, are foundational structures in the development of new therapeutic agents. mdpi.com The structural and electronic properties of the thiophene ring contribute to its value as a pharmacophore with a wide range of biological effects. mdpi.comresearchgate.net

In medicinal sciences, compounds built upon the thiophene carboxylate core have demonstrated a remarkable diversity of pharmacological activities. rsc.orgeprajournals.com Researchers have successfully developed thiophene-based molecules with applications as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents, among others. cognizancejournal.commdpi.com The planarity of the thiophene ring can enhance binding to biological receptors, while its structure allows for functionalization that can improve the potency and selectivity of drug candidates. mdpi.comresearchgate.net For instance, certain thiophene-2-carboxamide derivatives have shown potent cytotoxicity against various cancer cell lines, including breast, liver, and leukemia. mdpi.com Others have been synthesized and evaluated for their effectiveness against pathogenic Gram-positive and Gram-negative bacteria. nih.gov

The following table summarizes the diverse biological activities associated with the thiophene carboxylate and carboxamide scaffold, as reported in various research findings.

| Biological Activity | Research Findings Summary | References |

| Anticancer | Thiophene carboxamide derivatives have been synthesized as biomimetics of the anticancer agent Combretastatin A-4, showing significant activity against liver cancer cell lines (Hep3B). | mdpi.com |

| Aryl-substituted thiophene-2-carboxamides demonstrated cytotoxicity in breast, liver, and leukemia cell lines. | mdpi.com | |

| Antibacterial | Amino thiophene-2-carboxamide derivatives exhibited potent activity against S. aureus, B. subtilis, E. coli, and P. aeruginosa. | nih.gov |

| Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives showed significant inhibitory effects against various bacterial strains. | nih.gov | |

| Anti-inflammatory | Thiophene derivatives are present in well-known non-steroidal anti-inflammatory drugs (NSAIDs) such as Suprofen and Tiaprofenic acid. | nih.gov |

| Antioxidant | 3-amino and 3-hydroxy thiophene-2-carboxamide derivatives were evaluated for their antioxidant properties using the ABTS method, with some showing significant inhibition activity. | nih.gov |

| Antihypertensive | The thiophene nucleus is a component of antihypertensive drugs like Tiamenidine. | nih.gov |

| Antifungal | Thiophene-containing compounds such as Sertaconazole are used as antifungal agents. | nih.gov |

| Anticonvulsant | Thiophene derivatives like Tiagabine and Etizolam are utilized for their anticonvulsant properties. | nih.gov |

| Antileishmanial | Cycloalkyl-fused thiophene derivatives have been synthesized and shown to exhibit excellent activity against Leishmania amazonensis. | rsc.org |

In synthetic sciences, the thiophene carboxylate scaffold is a versatile platform. The carboxylic acid or ester function provides a reliable anchor point for building molecular complexity through reactions like amidation or esterification. mdpi.com This allows chemists to systematically modify structures to optimize their biological activity or material properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-formylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c1-2-11-8(10)7-4-3-6(5-9)12-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFPZQIYCDXHRED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444987 | |

| Record name | Ethyl 5-formylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67808-65-5 | |

| Record name | Ethyl 5-formylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 5 Formylthiophene 2 Carboxylate and Analogous Thiophene Esters

Strategies for Thiophene (B33073) Ring Construction and Core Functionalization

The formation of the thiophene heterocycle is a foundational step in synthesizing its derivatives. Several named reactions have been developed for this purpose, each offering a unique pathway from acyclic precursors to the aromatic five-membered ring. These methods allow for the incorporation of various substituents, setting the stage for subsequent functionalization.

Key among these are the Paal-Knorr, Fiesselmann, Gewald, and Hinsberg syntheses.

Paal-Knorr Thiophene Synthesis : This method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent. researchgate.net Reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent not only serve as the sulfur source but also act as dehydrating agents to facilitate the cyclization. researchgate.netsmolecule.com The reaction proceeds by converting the carbonyls into thioketones, followed by cyclization and dehydration to form the aromatic thiophene ring. researchgate.net

Fiesselmann Thiophene Synthesis : This reaction provides a route to 3-hydroxy-2-thiophenecarboxylic acid derivatives by condensing α,β-acetylenic esters with thioglycolic acid or its esters in the presence of a base. wikipedia.orggoogle.com The mechanism involves a sequence of base-catalyzed conjugate additions, culminating in a Dieckmann-like condensation to form the thiophene ring. wikipedia.org This method is particularly useful for creating thiophenes with specific substitution patterns that are difficult to achieve otherwise.

Gewald Aminothiophene Synthesis : The Gewald reaction is a versatile multi-component reaction that produces highly functionalized 2-aminothiophenes. organic-chemistry.orgijcmas.com It typically involves the condensation of a ketone or aldehyde with an α-cyanoester (or other activated nitrile) and elemental sulfur in the presence of a base. organic-chemistry.orgnih.gov The reaction is renowned for its operational simplicity and the direct introduction of an amino group at the C2 position, which can be a valuable handle for further modifications. ijcmas.comosi.lv

Hinsberg Synthesis : The Hinsberg synthesis constructs the thiophene ring by reacting a 1,2-dicarbonyl compound (like an α-diketone) with diethyl thiodiacetate under basic conditions. wikipedia.orgresearchgate.net The reaction proceeds through a double aldol (B89426) condensation or Stobbe-type mechanism. wikipedia.orgorganic-chemistry.org Subsequent hydrolysis and decarboxylation can yield 3,4-disubstituted thiophenes. organic-chemistry.org

Table 1: Comparison of Major Thiophene Ring Synthesis Methodologies

| Synthesis Method | Key Reactants | Primary Product Type | Reference |

|---|---|---|---|

| Paal-Knorr | 1,4-Dicarbonyl compound, Sulfurizing agent (e.g., P₄S₁₀) | Substituted Thiophenes | researchgate.net |

| Fiesselmann | α,β-Acetylenic ester, Thioglycolic acid ester | 3-Hydroxy-2-thiophenecarboxylates | wikipedia.orggoogle.com |

| Gewald | Carbonyl compound, Activated nitrile, Elemental sulfur | 2-Aminothiophenes | organic-chemistry.orgijcmas.com |

| Hinsberg | 1,2-Dicarbonyl compound, Diethyl thiodiacetate | Thiophene-2,5-dicarboxylates | wikipedia.orgresearchgate.net |

Targeted Introduction of Formyl and Ester Functional Groups

Once the thiophene core is established, the next critical phase is the regioselective introduction of the formyl (aldehyde) and ethyl carboxylate (ester) groups at the desired positions. For ethyl 5-formylthiophene-2-carboxylate, this requires functionalization at both α-positions (C2 and C5) of the thiophene ring. This can be achieved by either functionalizing a pre-existing thiophene or by carrying the functional groups through the ring-forming reaction itself.

Formylation Reactions

Introducing a formyl group onto a thiophene ring can be accomplished through either direct or indirect methods.

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiophene. semanticscholar.orgchemistrysteps.com The reaction utilizes a Vilsmeier reagent, which is typically a halomethyleniminium salt formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org

The mechanism involves an electrophilic aromatic substitution where the iminium ion attacks the electron-rich thiophene ring, usually at the α-position (C2 or C5) due to greater stabilization of the intermediate. chemistrysteps.com Subsequent hydrolysis of the resulting iminium species yields the desired aldehyde. semanticscholar.org When applied to a substrate like ethyl thiophene-2-carboxylate (B1233283), the reaction is directed to the vacant C5 position, leading directly to this compound.

Indirect methods involve introducing a functional group that can be subsequently converted into an aldehyde. This multi-step approach offers flexibility and can be advantageous when direct formylation is low-yielding or non-selective.

Oxidation of a Hydroxymethyl or Methyl Group : A common strategy is the selective oxidation of a primary alcohol. louisville.edu For instance, a 5-hydroxymethylthiophene-2-carboxylate intermediate can be oxidized to the corresponding aldehyde using a variety of mild oxidizing agents, such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC), to prevent over-oxidation to the carboxylic acid. dbpedia.org Similarly, a 5-methyl group can be oxidized, though this often requires harsher conditions or a more complex multi-step conversion. organic-chemistry.org

Reduction of a Nitrile or Carboxylic Acid Derivative : A nitrile group at the C5 position can be partially reduced to an aldehyde. Reagents like Diisobutylaluminium hydride (DIBAL-H) are effective for this transformation, stopping the reduction at the aldehyde stage after hydrolysis of an intermediate imine. wikipedia.orgkhanacademy.org A carboxylic acid or its ester derivative at C5 can also be reduced to an aldehyde, often involving a two-step process of initial reduction to the primary alcohol followed by selective oxidation.

Sommelet Reaction : The Sommelet reaction provides a method to convert a halomethyl group (e.g., chloromethyl or bromomethyl) into an aldehyde. wikipedia.org The reaction involves treating the halomethylthiophene with hexamine to form a quaternary ammonium (B1175870) salt, which is then hydrolyzed to yield the aldehyde. wikipedia.org This method is particularly useful for converting 5-halomethylthiophene-2-carboxylates into the target molecule.

Carboxylation and Esterification Reactions

The introduction of the ethyl carboxylate group at the C2 position is the other key functionalization. This is typically achieved by first introducing a carboxylic acid group (carboxylation) and then converting it to the ethyl ester (esterification).

Carboxylation of the thiophene ring, predominantly at the α-position, can be achieved through several routes.

Metalation followed by reaction with CO₂ : A highly effective method involves the deprotonation of thiophene at the C2 position using a strong base, such as n-butyllithium, to form 2-lithiothiophene. This potent nucleophile readily reacts with electrophiles. Quenching this organolithium intermediate with carbon dioxide (dry ice) followed by an acidic workup yields thiophene-2-carboxylic acid.

Direct C-H Carboxylation : Recent advances have enabled the direct carboxylation of thiophene C-H bonds using CO₂ gas, often facilitated by a metal catalyst. Silver(I)-catalyzed systems, for example, have been shown to enable the direct carboxylation of thiophenes under relatively mild conditions. Other methods include base-mediated carboxylation in solvent-free carbonate mediums, which can cleave the weakly acidic C-H bond and allow for the insertion of CO₂.

Once thiophene-2-carboxylic acid is obtained, the final step is esterification to form the ethyl ester. This is a standard transformation in organic synthesis and can be accomplished via several reliable methods, such as Fischer esterification, where the carboxylic acid is refluxed with ethanol (B145695) in the presence of a strong acid catalyst (e.g., H₂SO₄). Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride, which then reacts readily with ethanol to give the final ester product.

Table 2: Summary of Functional Group Introduction Strategies

| Transformation | Method | Key Reagents | Reference |

|---|---|---|---|

| Formylation (CHO group) | Direct (Vilsmeier-Haack) | DMF, POCl₃ | semanticscholar.orgchemistrysteps.com |

| Indirect (Sommelet) | Halomethyl precursor, Hexamine | wikipedia.org | |

| Carboxylation (COOH group) | Metalation-Carboxylation | n-BuLi, CO₂ | |

| Direct C-H Carboxylation | Ag(I) catalyst, CO₂ | ||

| Esterification (COOEt group) | Fischer Esterification | Ethanol, H₂SO₄ | - |

Esterification of Thiophene Carboxylic Acids

The direct esterification of thiophene carboxylic acids, such as 5-formylthiophene-2-carboxylic acid, with ethanol is a fundamental method for the synthesis of the corresponding ethyl esters. The most common and well-established method for this transformation is the Fischer-Speier esterification, often referred to as Fischer esterification. masterorganicchemistry.comresearchgate.net This reaction involves heating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com

The mechanism of Fischer esterification proceeds through a series of equilibrium steps. Initially, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. researchgate.net

To drive the equilibrium towards the formation of the ester, Le Chatelier's principle is applied. This is typically achieved by using a large excess of the alcohol, which also serves as the solvent, or by removing the water formed during the reaction. researchgate.net Common acid catalysts for this reaction include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com

While the direct esterification of 5-formylthiophene-2-carboxylic acid is a viable route, the reaction conditions must be carefully controlled to avoid side reactions involving the aldehyde group. Alternative esterification methods that operate under milder conditions may also be employed. These can include reactions using coupling agents that activate the carboxylic acid, though these methods are often less atom-economical than the direct acid-catalyzed approach. organic-chemistry.org The enzymatic esterification of secondary metabolite compounds has also been explored, offering a greener alternative to chemical catalysts, although this has not been widely reported for this specific thiophene derivative. medcraveonline.com

Table 1: Key Aspects of Fischer Esterification for Thiophene Carboxylic Acids

| Parameter | Description |

|---|---|

| Reactants | Thiophene carboxylic acid, Ethanol (often in excess) |

| Catalyst | Strong acid (e.g., H₂SO₄, p-TsOH) |

| Mechanism | Nucleophilic acyl substitution |

| Key Intermediate | Tetrahedral intermediate |

| Driving Force | Excess alcohol, Removal of water |

| Analogous Reactions | Esterification of other aromatic and aliphatic carboxylic acids |

Multi-Step Synthesis Pathways from Readily Available Thiophene Derivatives

A common and versatile approach to synthesizing this compound involves a multi-step sequence starting from more readily available thiophene derivatives. A highly effective strategy is the formylation of an already esterified thiophene ring, such as ethyl thiophene-2-carboxylate.

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiophenes. ijpcbs.comorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, which is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). ijpcbs.comsemanticscholar.org The electrophilic Vilsmeier reagent then attacks the thiophene ring, leading to the introduction of a formyl group. For ethyl thiophene-2-carboxylate, the formylation occurs preferentially at the electron-rich 5-position.

The general procedure for a Vilsmeier-Haack reaction involves the slow addition of POCl₃ to DMF at a reduced temperature, followed by the addition of the thiophene substrate. The reaction mixture is then typically heated to drive the reaction to completion. A subsequent aqueous workup hydrolyzes the intermediate iminium salt to yield the desired aldehyde. An experimental procedure for the formylation of indole (B1671886) using the Vilsmeier reagent provides a useful analogy for the conditions that could be applied to ethyl thiophene-2-carboxylate. nih.gov

An alternative multi-step approach could begin with a different thiophene derivative, such as 2-chlorothiophene (B1346680). This could be followed by a series of reactions to introduce the ester and formyl groups. For instance, 2-chlorothiophene can be formylated to give 5-chlorothiophene-2-carboxaldehyde, which could then potentially be converted to the desired product through subsequent reactions. semanticscholar.org Another route involves the synthesis of 2-thiophenecarboxylic acids from thiophenes using a CCl₄–CH₃OH–catalyst system, which are then esterified. semanticscholar.org

Table 2: Representative Multi-Step Synthesis of this compound

| Step | Reaction | Starting Material | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Esterification | 2-Thiophenecarboxylic acid | Ethanol, H₂SO₄ | Ethyl thiophene-2-carboxylate |

Contemporary Synthetic Approaches (e.g., Microwave-Assisted Synthesis, Green Chemistry Considerations)

In recent years, there has been a significant shift towards the development of more efficient and environmentally friendly synthetic methodologies. These contemporary approaches aim to reduce reaction times, increase yields, and minimize the use of hazardous solvents and reagents.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods. semanticscholar.orgamanote.com The synthesis of various thiophene derivatives, including esters, has been successfully achieved using microwave assistance. For instance, the Gewald reaction, a multicomponent reaction used to synthesize 2-aminothiophenes, can be significantly accelerated under microwave conditions. tandfonline.comwikipedia.org While not a direct synthesis of the target compound, this demonstrates the applicability of microwave heating to thiophene synthesis.

Comparative studies have shown that microwave-assisted synthesis of heterocyclic compounds can reduce reaction times from hours to minutes and increase product yields by 10-30% compared to conventional methods. amanote.combeilstein-journals.org The synthesis of thiophene chalcone (B49325) derivatives, for example, showed significantly higher yields and shorter reaction times when conducted under microwave irradiation compared to conventional Claisen-Schmidt condensation. semanticscholar.org

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis of Thiophene Chalcones

| Method | Reaction Time | Yield (%) |

|---|---|---|

| Conventional | Several hours | 68-85 |

Green Chemistry Considerations:

Beyond microwave synthesis, other green chemistry principles are being applied to the synthesis of thiophene derivatives. These include the use of alternative solvents, solvent-free conditions, and novel catalytic systems.

Ionic Liquids: Ionic liquids are salts that are liquid at low temperatures and are considered green solvents due to their low vapor pressure and high thermal stability. They have been successfully employed as solvents and catalysts in the synthesis of thiophene derivatives, offering improved efficiency in some cases. researchgate.netjetir.org

Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and can simplify product purification. Solvent-free methods, often in conjunction with microwave irradiation or mechanochemical techniques like ball milling, have been developed for the synthesis of thiophene polymers and other derivatives. psu.eduresearchgate.net

Ultrasound-Assisted Synthesis: Sonication is another energy source that can promote chemical reactions. The ultrasound-assisted synthesis of thiophene chalcone derivatives and 2-aminothiophenes has been reported to provide good yields in short reaction times under mild conditions. researchgate.netpsu.edujocpr.com

Phase-Transfer Catalysis (PTC): PTC is a technique that facilitates the reaction between reactants in immiscible phases. This can eliminate the need for expensive and hazardous solvents and can increase reaction rates and yields. The application of PTC in the synthesis of polyfunctional thiophenes has been demonstrated. tandfonline.comcrdeepjournal.org

These contemporary approaches offer promising alternatives to traditional synthetic methods, aligning with the principles of green chemistry by improving efficiency and reducing the environmental impact of chemical synthesis.

Chemical Reactivity and Derivatization of Ethyl 5 Formylthiophene 2 Carboxylate

Reactions of the Formyl Group

The formyl group, an aldehyde, is the more reactive of the two functional groups on the molecule. Its carbonyl carbon is highly electrophilic and susceptible to attack by various nucleophiles. This reactivity is central to many derivatization strategies involving this compound.

The formyl group of Ethyl 5-formylthiophene-2-carboxylate can be selectively reduced to a primary alcohol (a hydroxymethyl group) using mild reducing agents. This transformation is a common strategy to introduce a hydroxymethyl functional group while preserving the ester. A typical reagent for this purpose is sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol (B145695). The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon of the formyl group, followed by protonation of the resulting alkoxide intermediate.

The resulting product, Ethyl 5-(hydroxymethyl)thiophene-2-carboxylate, is a useful intermediate for further synthetic modifications, such as etherification or conversion to a leaving group for substitution reactions.

Reaction Scheme: Reduction of this compound

The formyl group can be readily oxidized to a carboxylic acid functional group. This reaction is analogous to the oxidation of thiophene-2-carboxaldehyde to thiophene-2-carboxylic acid wikipedia.org. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like silver oxide (Ag₂O).

This oxidation yields 5-(ethoxycarbonyl)thiophene-2-carboxylic acid, a thiophene (B33073) derivative with two different carboxylic acid-type functionalities. The differential reactivity of the carboxylic acid and the ethyl ester can be exploited in subsequent synthetic steps.

Reaction Scheme: Oxidation of this compound

Condensation reactions involving the formyl group are among the most important transformations of this compound, providing a powerful method for carbon-carbon and carbon-nitrogen bond formation.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group to the aldehyde, followed by a dehydration reaction. wikipedia.orgsigmaaldrich.com This reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine or pyridine). wikipedia.orgresearchgate.netthermofisher.com The active methylene component must be flanked by two electron-withdrawing groups (Z and Z'), such as esters, nitriles, or ketones, which increase the acidity of the methylene protons. sigmaaldrich.comthermofisher.com The reaction results in the formation of a new carbon-carbon double bond, yielding an α,β-unsaturated product.

Table 1: Examples of Knoevenagel Condensation with this compound

| Active Methylene Compound | Electron-Withdrawing Groups (Z, Z') | Product Structure |

|---|---|---|

| Diethyl malonate | -COOEt, -COOEt | Diethyl 2-((5-(ethoxycarbonyl)thiophen-2-yl)methylene)malonate |

| Malononitrile (B47326) | -CN, -CN | 2-((5-(ethoxycarbonyl)thiophen-2-yl)methylene)malononitrile |

| Ethyl cyanoacetate | -CN, -COOEt | Ethyl 2-cyano-3-(5-(ethoxycarbonyl)thiophen-2-yl)acrylate |

| Acetylacetone | -COCH₃, -COCH₃ | 3-((5-(ethoxycarbonyl)thiophen-2-yl)methylene)pentane-2,4-dione |

Imine Formation

The formyl group readily reacts with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.com This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. researchgate.net Subsequent elimination of a water molecule, often facilitated by an acid catalyst or removal of water from the reaction mixture, yields the C=N double bond of the imine. masterorganicchemistry.comresearchgate.net This reaction is a cornerstone for the synthesis of various nitrogen-containing heterocyclic compounds.

Table 2: Examples of Imine Formation with this compound

| Primary Amine | Product Name |

|---|---|

| Aniline | Ethyl 5-((phenylimino)methyl)thiophene-2-carboxylate |

| Benzylamine | Ethyl 5-(((benzyl)imino)methyl)thiophene-2-carboxylate |

| Ethanolamine | Ethyl 5-(((2-hydroxyethyl)imino)methyl)thiophene-2-carboxylate |

| Hydrazine | (E)-ethyl 5-((hydrazono)methyl)thiophene-2-carboxylate |

Beyond condensation reactions, the electrophilic carbonyl carbon of the formyl group is susceptible to attack by a wide range of other nucleophiles. This is the fundamental reactive pathway for the formyl group. For instance, organometallic reagents such as Grignard reagents (R-MgBr) or organolithium reagents (R-Li) can add to the formyl group to create secondary alcohols after an aqueous workup. The initial step in both Knoevenagel condensation and imine formation is the nucleophilic addition of the active methylene compound's carbanion or the amine's nitrogen atom, respectively, to this electrophilic center. sigmaaldrich.comresearchgate.net

Reactions of the Ester Group

The ethyl carboxylate group is generally less reactive than the formyl group. However, it can undergo characteristic ester reactions, most notably hydrolysis.

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is typically carried out with an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide, followed by acidification. Acid-catalyzed hydrolysis is usually performed by heating the ester in the presence of a strong acid, such as sulfuric acid, in an aqueous medium.

This reaction converts this compound into 5-Formylthiophene-2-carboxylic acid, a compound that is itself a valuable synthetic intermediate. sigmaaldrich.comchemscene.com This transformation allows for further reactions at the newly formed carboxylic acid site, such as conversion to an acid chloride or amide formation.

Reaction Scheme: Hydrolysis of this compound

Transesterification Reactions

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. For this compound, this involves replacing the ethyl group of the ester with a different alkyl or aryl group from an alcohol. These reactions can be catalyzed by either an acid or a base. masterorganicchemistry.com

Under basic conditions, the reaction proceeds via a nucleophilic acyl substitution mechanism. An alkoxide, acting as a nucleophile, attacks the carbonyl carbon of the ester. This is followed by the elimination of the original ethoxide group, resulting in a new ester. To drive the reaction to completion, the alcohol reactant is often used as the solvent. masterorganicchemistry.com

Under acidic conditions, a proton source protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. An alcohol molecule then attacks this carbon. Following a series of proton transfer steps, the original ethanol group is eliminated as a neutral molecule, and deprotonation of the carbonyl yields the new ester. masterorganicchemistry.com

The general scheme for the transesterification of this compound is presented below:

Table 1: General Transesterification Reaction

| Reactant | Reagent/Catalyst | Product |

| This compound | R-OH, Acid or Base Catalyst | R 5-formylthiophene-2-carboxylate |

Amide Formation and Related Derivatizations

The ester functional group in this compound can be converted into an amide through reaction with ammonia or a primary or secondary amine. This transformation, known as aminolysis, typically requires heating or catalysis. The reaction involves the nucleophilic attack of the amine on the ester's carbonyl carbon, followed by the elimination of ethanol.

A more common laboratory method for amide synthesis involves first hydrolyzing the ester to its corresponding carboxylic acid, 5-formylthiophene-2-carboxylic acid. This carboxylic acid can then be coupled with an amine using a coupling agent, such as dicyclohexylcarbodiimide (DCC), or by converting the carboxylic acid to a more reactive derivative like an acid chloride. youtube.comyoutube.com For instance, research has shown that the related compound, 5-bromothiophene-2-carboxylic acid, can be condensed with pyrazin-2-amine using titanium tetrachloride (TiCl4) as a mediator to form 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide in good yield. mdpi.com This demonstrates a viable pathway for forming amide derivatives from the thiophene-2-carboxylate (B1233283) scaffold.

Table 2: Representative Amide Formation Reaction

| Starting Material | Amine | Coupling Method | Product |

| 5-Bromothiophene-2-carboxylic acid | Pyrazin-2-amine | TiCl4, Pyridine | 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide mdpi.com |

Reactivity of the Thiophene Ring System

Electrophilic Aromatic Substitution (e.g., Halogenation)

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic systems like thiophene. youtube.com The thiophene ring is generally more reactive than benzene (B151609) towards electrophiles. youtube.com Substitution typically occurs at the C2 or C5 positions, as the cationic intermediate (a σ-complex or arenium ion) formed by attack at these positions is more resonance-stabilized than the intermediate formed by attack at C3 or C4. libretexts.orgyoutube.com

In this compound, both the C2 and C5 positions are substituted. The ethyl carboxylate group (-COOEt) and the formyl group (-CHO) are both electron-withdrawing and deactivating towards electrophilic attack. Therefore, any further EAS reactions on the thiophene ring would be significantly slower than on unsubstituted thiophene and would be directed to the C3 or C4 positions. For example, halogenation of thiophene with bromine in acetic acid readily yields 2-bromothiophene, while chlorination can give a mixture of 2-chloro- and 2,5-dichlorothiophene. youtube.com For the title compound, substitution would be forced to occur at the less reactive C3 or C4 positions.

Table 3: General Principles of Electrophilic Aromatic Substitution on Thiophene

| Position of Attack | Stability of Intermediate | Common Products (on unsubstituted thiophene) |

| C2 or C5 | More stable (more resonance structures) | 2-substituted or 2,5-disubstituted thiophenes youtube.comyoutube.com |

| C3 or C4 | Less stable (fewer resonance structures) | Minor products, unless C2/C5 are blocked |

Cross-Coupling Reactions (e.g., Suzuki, Stille, Direct Arylation)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they are widely applied to thiophene derivatives.

Suzuki Coupling: This reaction couples an organoboron compound with an organic halide or triflate. Thiophene derivatives, particularly brominated ones, are excellent substrates for Suzuki coupling. For example, derivatives of 5-bromothiophene-2-carboxylic acid have been successfully coupled with various arylboronic acids in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) to yield 5-arylthiophene-2-carboxylic acid derivatives. nih.gov Similarly, 2-bromo-5-(bromomethyl)thiophene undergoes Suzuki coupling with aryl boronic acids to produce 2-(bromomethyl)-5-aryl-thiophenes. researchgate.net This indicates that a halogenated version of this compound would be a suitable substrate for introducing aryl groups onto the thiophene ring.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.orglibretexts.org This method is highly versatile due to the air and moisture stability of organostannane reagents. wikipedia.org It is a common strategy for synthesizing complex molecules containing thiophene rings, particularly in the field of conjugated polymers.

Direct Arylation: This method offers a more atom-economical alternative to traditional cross-coupling reactions by forming a C-C bond through the activation of a C-H bond. Palladium catalysts have been used for the direct arylation of 3-substituted thiophenes with aryl bromides. The regioselectivity of the arylation (at the C2 or C5 position) depends on the nature of the substituent at the C3 position. For instance, 3-formylthiophene tends to undergo arylation at the C2 position. thieme-connect.com

Table 4: Examples of Cross-Coupling Reactions on Thiophene Scaffolds

| Reaction Type | Thiophene Substrate Example | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki Coupling | Pentyl 5-bromothiophene-2-carboxylate nih.gov | Arylboronic acids | Pd(PPh3)4 / K3PO4 | Pentyl 5-arylthiophene-2-carboxylate nih.gov |

| Suzuki Coupling | 2-Bromo-5-(bromomethyl)thiophene researchgate.net | Aryl boronic acids | Pd(PPh3)4 / Na2CO3 | 2-(Bromomethyl)-5-aryl-thiophenes researchgate.net |

| Direct Arylation | 3-Formylthiophene thieme-connect.com | Aryl bromides | Pd(OAc)2 / dppb | 2-Aryl-3-formylthiophene thieme-connect.com |

Organometallic Reactions (e.g., Lithiation, Grignard Reagent Applications)

The reaction of thiophene with organolithium reagents, such as n-butyllithium, results in the deprotonation (lithiation) of the ring, typically at the most acidic C2 position, to form 2-lithiothiophene. youtube.comwikipedia.org This lithiated intermediate is a potent nucleophile that can react with various electrophiles (e.g., carbon dioxide, aldehydes, ketones) to introduce functional groups onto the thiophene ring. youtube.comacs.org

In the case of this compound, the presence of the highly electrophilic formyl group complicates this reactivity. Organolithium and Grignard reagents would preferentially undergo nucleophilic addition to the aldehyde carbonyl rather than deprotonating the thiophene ring.

However, if the aldehyde were protected, directed lithiation could be possible. Alternatively, halogen-metal exchange offers a route to generate a thienyl anion. For example, reacting a bromo-thiophene derivative with butyllithium can generate the corresponding lithiated thiophene, which can then be used in subsequent reactions. rsc.org This approach avoids the issue of direct deprotonation in the presence of sensitive functional groups.

Table 5: Common Organometallic Reactions of Thiophene

| Reaction | Reagent | Position of Reaction | Intermediate | Subsequent Reaction Example |

| Direct Lithiation | n-Butyllithium | C2 (most acidic proton) wikipedia.org | 2-Thienyllithium wikipedia.org | Reaction with CO2 to form thiophene-2-carboxylic acid youtube.com |

| Halogen-Metal Exchange | n-Butyllithium | Position of halogen (e.g., C2) | 2-Thienyllithium | Quenching with an electrophile |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of Ethyl 5-formylthiophene-2-carboxylate. Both ¹H and ¹³C NMR spectra provide distinct information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals corresponding to the ethyl group and the protons on the thiophene (B33073) ring, as well as the aldehyde proton.

Ethyl Protons: The ethyl ester group will exhibit a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling with each other.

Thiophene Protons: The two protons on the disubstituted thiophene ring are expected to appear as doublets in the aromatic region of the spectrum. Their distinct chemical shifts are influenced by the electron-withdrawing effects of the adjacent formyl and carboxylate groups.

Aldehyde Proton: A highly deshielded singlet corresponding to the formyl proton (CHO) is anticipated at a downfield chemical shift, a characteristic feature of aldehyde protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbons: Two distinct signals are expected in the downfield region for the ester carbonyl and the aldehyde carbonyl carbons.

Thiophene Carbons: The four carbon atoms of the thiophene ring will each produce a separate signal, with their chemical shifts dictated by the substitution pattern.

Ethyl Group Carbons: The methylene and methyl carbons of the ethyl group will appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| Aldehyde (CHO) | ~9.8 | ~185 | Singlet |

| Ester (C=O) | - | ~162 | - |

| Thiophene (C-H) | ~7.5 - 8.0 | ~135 - 145 | Doublet |

| Thiophene (C-H) | ~7.5 - 8.0 | ~135 - 145 | Doublet |

| Thiophene (C-S) | - | ~140 | - |

| Thiophene (C-COOEt) | - | ~138 | - |

| Methylene (CH₂) | ~4.4 | ~62 | Quartet |

| Methyl (CH₃) | ~1.4 | ~14 | Triplet |

Note: The predicted values are based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The molecular weight of the compound is 184.21 g/mol . chemscene.com

In electron ionization mass spectrometry (EI-MS), the molecule is expected to show a prominent molecular ion peak (M⁺) at m/z 184. The fragmentation pattern would likely involve characteristic losses of functional groups.

Key Fragmentation Pathways:

Loss of the ethoxy group (-OC₂H₅): A significant fragment ion would be expected at m/z 139, corresponding to the loss of the ethoxy radical from the ester.

Loss of the ethyl group (-C₂H₅): Cleavage of the ethyl group could result in a fragment at m/z 155.

Loss of the formyl group (-CHO): A fragment corresponding to the loss of the formyl radical would appear at m/z 155.

Decarbonylation: Loss of carbon monoxide (CO) from the aldehyde group is a common fragmentation pathway for aromatic aldehydes.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z Value | Predicted Fragment Ion | Fragment Lost |

| 184 | [C₈H₈O₃S]⁺ | Molecular Ion |

| 155 | [C₇H₅O₂S]⁺ | -C₂H₅ or -CHO |

| 139 | [C₆H₃O₂S]⁺ | -OC₂H₅ |

| 111 | [C₅H₃OS]⁺ | -COOC₂H₅ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to display strong absorption bands corresponding to the carbonyl groups of the ester and aldehyde, as well as vibrations associated with the thiophene ring and C-H bonds.

Characteristic Absorption Bands:

C=O Stretching (Aldehyde): A strong, sharp absorption band is expected in the range of 1680-1700 cm⁻¹, characteristic of an aromatic aldehyde.

C=O Stretching (Ester): Another strong absorption band should appear around 1715-1730 cm⁻¹, corresponding to the ester carbonyl group. The conjugation with the thiophene ring may shift this frequency slightly.

C-H Stretching (Aldehyde): A pair of weak to medium bands may appear around 2720 cm⁻¹ and 2820 cm⁻¹ (Fermi doublets), which are characteristic of the C-H stretch of an aldehyde.

C-O Stretching (Ester): A strong band in the region of 1200-1300 cm⁻¹ is expected for the C-O single bond stretch of the ester.

Aromatic C=C and C-H Vibrations: The thiophene ring will show characteristic C=C stretching absorptions in the 1400-1600 cm⁻¹ region and C-H bending vibrations below 900 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aldehyde | C=O Stretch | 1680 - 1700 | Strong |

| Ester | C=O Stretch | 1715 - 1730 | Strong |

| Aldehyde | C-H Stretch | ~2720 & ~2820 | Weak-Medium |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium |

| Ester | C-O Stretch | 1200 - 1300 | Strong |

| Aromatic Ring | C-H Bending | < 900 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the one present in this compound, typically exhibit characteristic absorption bands. The presence of the thiophene ring in conjugation with both the formyl and carboxylate groups is expected to result in strong UV absorption.

The spectrum would likely display π → π* transitions. The exact position of the absorption maximum (λmax) would be influenced by the extent of conjugation and the electronic nature of the substituents. Thiophene derivatives often show absorption bands in the 250-350 nm range.

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique could provide unambiguous information about bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.

However, a search of the current scientific literature and crystallographic databases did not yield any publicly available single-crystal X-ray diffraction data for this compound. Therefore, specific details such as unit cell parameters, space group, and precise atomic coordinates cannot be provided at this time. Such an analysis would be a valuable contribution to the full structural characterization of this compound.

Other Advanced Analytical Methodologies

Beyond the primary spectroscopic techniques, other analytical methods can be employed for a comprehensive characterization.

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and sulfur in the compound. The theoretical values for this compound (C₈H₈O₃S) are approximately C: 52.16%, H: 4.38%, and S: 17.41%. Experimental results from elemental analysis are used to confirm the empirical formula and assess the purity of the sample.

Theoretical and Computational Studies on Ethyl 5 Formylthiophene 2 Carboxylate

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic and structural properties of molecules. nih.govmdpi.com DFT methods offer a balance between computational cost and accuracy, making them a popular choice for studying organic molecules. espublisher.com For Ethyl 5-formylthiophene-2-carboxylate, these calculations can predict optimized molecular geometry, vibrational frequencies, and electronic properties.

Studies on related thiophene (B33073) derivatives using DFT, for instance with the B3LYP functional and 6-311G(d,p) basis set, provide a framework for understanding this molecule. mdpi.comchemrxiv.org Such calculations typically reveal the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential.

The molecular electrostatic potential map, for example, indicates that electrophilic sites are often localized around oxygen atoms, which is relevant for predicting intermolecular interactions. uomphysics.net The energy difference between the HOMO and LUMO is a crucial parameter, as it relates to the chemical reactivity and the energy of electronic excitations. eurjchem.com For thiourea (B124793) derivatives of 2-thiophene carboxylic acid, this gap has been calculated to be around 3.9 eV, suggesting significant stability. mdpi.comuomphysics.net

Table 1: Calculated Properties of Thiophene Derivatives from DFT Studies

This table presents representative data from DFT calculations on similar thiophene compounds to illustrate the types of parameters obtained for this compound.

| Property | Typical Calculated Value | Significance |

| HOMO-LUMO Energy Gap | ~3.9 eV | Indicates electronic stability and reactivity. mdpi.comuomphysics.net |

| Dipole Moment | Varies with conformation | Reflects the polarity of the molecule. |

| Mulliken Atomic Charges | C(thiophene): variableS(thiophene): ~ -0.1 to -0.3 eO(carbonyl): ~ -0.5 to -0.6 e | Shows the partial charge distribution on each atom. |

| Vibrational Frequencies | C=O stretch: ~1700-1750 cm⁻¹C-S stretch: ~600-700 cm⁻¹ | Corresponds to specific bond vibrations, useful for interpreting IR spectra. researchgate.net |

Elucidation of Reaction Mechanisms and Energetics

Computational chemistry is a powerful tool for mapping the pathways of chemical reactions, identifying transition states, and calculating activation energies. For this compound, theoretical studies can elucidate the mechanisms of reactions such as cycloadditions, substitutions, and oxidations. researchgate.net

For example, DFT calculations have been used to study the [3+2] cycloaddition reactions of thiophene-2-carbothialdehyde derivatives with nitrilimines. chemrxiv.org These studies show that such reactions are typically kinetically controlled, with the theoretical calculations successfully predicting the observed chemoselectivity. The analysis of electrophilic and nucleophilic Parr functions at different atomic centers helps to explain why the reaction occurs at specific sites. chemrxiv.org

By calculating the energies of reactants, transition states, and products, a detailed energy profile of a reaction can be constructed. This allows for the determination of activation barriers and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and kinetics. For instance, theoretical investigations into the intramolecular alkylation of related thiophene compounds have determined activation energies to be around 9.7 kcal/mol, indicating a first-order reaction. researchgate.net

Electronic Structure and Aromaticity Analysis of Thiophene Derivatives

The electronic structure of this compound is dominated by the aromatic thiophene ring. Both the formyl (-CHO) and the ethyl carboxylate (-COOEt) groups are electron-withdrawing, which significantly influences the electron density distribution and aromaticity of the ring.

Aromaticity is a key concept used to describe the stability and reactivity of cyclic conjugated systems. It can be quantified using various theoretical descriptors, including:

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at the center of the ring. Negative NICS values typically indicate aromaticity, while positive values suggest anti-aromaticity. mdpi.com

Topological Resonance Energy (TRE): An energetic criterion based on graph theory that quantifies the additional stabilization arising from cyclic conjugation. researchgate.net

Harmonic Oscillator Model of Aromaticity (HOMA): A geometric criterion that evaluates the equalization of bond lengths around the ring. researchgate.net

Studies on thiophene and its derivatives consistently show that thiophene is aromatic, though less so than benzene (B151609). chemrxiv.orgchemrxiv.org The aromaticity is a result of the sulfur atom's lone pair participating in the π-electron system. chemrxiv.org The introduction of electron-withdrawing substituents, such as those in this compound, is expected to decrease the electron density of the thiophene ring and potentially reduce its aromaticity. ossila.com This reduction occurs because the substituents pull electron density out of the ring, disrupting the uniform distribution of π-electrons that is characteristic of aromatic systems. researchgate.net

Table 2: Aromaticity Indices for Thiophene and Related Heterocycles

This table provides a comparison of aromaticity indices for parent heterocycles to contextualize the properties of substituted thiophenes.

| Compound | TRE (β units) | NICS(1) (ppm) | HOMA |

| Benzene | 0.275 | -9.7 | 1.00 |

| Thiophene | 0.122 | -7.6 | 0.77 |

| Pyrrole (B145914) | 0.158 | -9.8 | 0.79 |

| Furan | 0.071 | -6.0 | 0.50 |

Source: Data adapted from comparative studies on heterocycle aromaticity. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The presence of two flexible side chains—the ethyl ester and the formyl group—means that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable arrangements of these groups and the energy barriers to rotation between them.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. researchgate.net By simulating the motion of atoms at a given temperature, MD can explore the conformational landscape, identify the most populated conformational states, and analyze intermolecular interactions in a condensed phase. mdpi.commdpi.com For instance, MD simulations on thiophene carboxamide derivatives have been used to assess the stability of ligand-protein complexes, showing how the molecule's conformation adapts within a biological environment. mdpi.com Such simulations track parameters like root-mean-square deviation (RMSD) to evaluate the stability and compactness of molecular structures over time. mdpi.com

Applications in Organic Synthesis and Precursor Chemistry

Building Block for Complex Heterocyclic Systems

The strategic placement of the formyl and carboxylate functionalities on the thiophene (B33073) core of Ethyl 5-formylthiophene-2-carboxylate allows for a variety of chemical transformations, making it an ideal starting material for the synthesis of intricate heterocyclic systems. These systems are of great interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science.

Synthesis of Fused Thiophenes

This compound serves as a key precursor in the synthesis of fused thiophene ring systems, such as thieno[2,3-d]pyrimidines and thienopyrazoles. These fused heterocycles are known to exhibit a range of biological activities, including kinase inhibition, making them attractive targets for drug discovery. nih.govnih.govsrce.hr

The synthesis of thieno[2,3-d]pyrimidines often begins with a 2-aminothiophene derivative, which can be prepared through the Gewald reaction. nih.gov While direct synthesis from this compound is not explicitly detailed in readily available literature, its structural similarity to starting materials in these syntheses suggests its potential as a precursor after appropriate functional group manipulation. For instance, the formyl group can be converted to other functional groups that facilitate the cyclization reactions necessary to form the fused pyrimidine (B1678525) ring. The general synthetic strategies for thieno[2,3-d]pyrimidines often involve the reaction of a 2-aminothiophene-3-carbonitrile (B183302) or a 2-aminothiophene-3-carboxylate with various reagents to construct the pyrimidine ring. nih.govresearchgate.netscielo.brscielo.br

Similarly, the synthesis of thienopyrazoles can be achieved from thiophene precursors. For example, the reaction of a thiophene carbohydrazide (B1668358) with appropriate reagents can lead to the formation of a fused pyrazole (B372694) ring. srce.hr The carboxylate group of this compound can be readily converted to a carbohydrazide, thus providing a pathway to these important heterocyclic systems.

Precursor for Oligothiophenes and Polymer Architectures

Thiophene-based oligomers and polymers are a cornerstone of organic electronics, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). rsc.org The properties of these materials are highly dependent on the structure of the monomeric units and the nature of their linkages. This compound, with its reactive formyl group, is a valuable monomer for the synthesis of functionalized polythiophenes and oligothiophenes.

The formyl group can be utilized in various polymerization reactions. For instance, it can undergo condensation reactions to form polymers with conjugated backbones. Furthermore, the formyl group can be transformed into other functional groups suitable for cross-coupling reactions, such as Suzuki or Stille coupling, which are widely used for the synthesis of conjugated polymers. rsc.orgnih.gov While specific examples detailing the direct polymerization of this compound are not prevalent in the reviewed literature, the fundamental reactivity of its functional groups makes it a promising candidate for the development of novel thiophene-based materials. The synthesis of high molecular weight thiophene-containing conjugated polymers is often achieved through methods like Suzuki polycondensation. rsc.org

Formation of Thiophene-Heterocycle Hybrids (e.g., Pyrrole-Thiophene)

Hybrid molecules that incorporate both thiophene and other heterocyclic rings, such as pyrrole (B145914), are of interest for their unique electronic and biological properties. This compound provides a convenient entry point for the synthesis of such hybrid structures.

The formyl group of the molecule can participate in reactions like the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine to form a pyrrole ring. By appropriately modifying the this compound to introduce a second carbonyl group at the appropriate position, it can be used to construct a fused or linked pyrrole-thiophene system.

Scaffold for Diversification and Library Synthesis

In modern drug discovery and materials science, the ability to rapidly generate a large number of structurally diverse molecules, known as a chemical library, is crucial for identifying compounds with desired properties. The bifunctional nature of this compound makes it an excellent scaffold for combinatorial chemistry and library synthesis.

The formyl and carboxylate groups can be independently and selectively modified to introduce a wide range of substituents and functional groups. For example, the formyl group can undergo reactions such as:

Reductive amination: to introduce various amine functionalities.

Wittig reaction: to form alkenes with diverse substituents. wikipedia.orgorganic-chemistry.org

Knoevenagel condensation: to create new carbon-carbon bonds and introduce further functionalization.

Simultaneously, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of amides, esters, or other acid derivatives. This orthogonal reactivity allows for the systematic and efficient generation of a library of thiophene-based compounds with diverse substitution patterns, facilitating the exploration of structure-activity relationships.

Intermediate in the Synthesis of Diverse Organic Molecules

Beyond its role in the synthesis of complex heterocycles and polymers, this compound is a valuable intermediate in the synthesis of a broad range of other organic molecules. Its functional groups provide handles for a multitude of chemical transformations, allowing for its incorporation into larger and more complex target molecules.

For example, the formyl group can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to a different set of functionalized thiophene building blocks. The ester group can be reduced to a primary alcohol, further expanding the synthetic possibilities. These transformations allow chemists to tailor the reactivity of the thiophene core to suit the needs of a particular synthetic route. The development of efficient synthetic routes to halogenated 2-thiophenecarboxylic acid derivatives, for instance, has been crucial for the creation of new insecticides. beilstein-journals.org This highlights the importance of functionalized thiophenes as intermediates in the synthesis of commercially important molecules. Additionally, thiophene-based azo dyes have found significant applications, and formyl-substituted thiophenes are mentioned as precursors in this field. sapub.org

Applications in Medicinal Chemistry Research and Development

Precursor for the Development of Bioactive Molecules

The chemical reactivity of Ethyl 5-formylthiophene-2-carboxylate, particularly at its formyl group, makes it a valuable precursor for synthesizing more complex molecules with potential biological activity. Key synthetic transformations include the formation of Schiff bases, chalcones, and products of Knoevenagel condensation, which serve as scaffolds for a wide array of bioactive compounds.

Schiff Base Formation: The formyl group readily undergoes condensation with primary amines to form Schiff bases (imines). This reaction is a cornerstone for creating libraries of compounds for biological screening. Schiff bases derived from the closely related thiophene-2-carboxaldehyde have demonstrated significant antimicrobial properties. For instance, condensation products with various substituted anilines have been found to be effective against both gram-positive and gram-negative bacteria. This synthetic accessibility allows for the systematic modification of the substituent on the imine nitrogen, enabling the exploration of structure-activity relationships (SAR) for antimicrobial, anticancer, and anti-inflammatory activities.

Chalcone (B49325) Synthesis: Through Claisen-Schmidt condensation, this compound can react with various aryl methyl ketones (acetophenones) to form thiophene-containing chalcones. Chalcones, characterized by an α,β-unsaturated carbonyl system, are recognized as a "privileged scaffold" in medicinal chemistry. They serve as crucial intermediates for the synthesis of numerous nitrogen-containing heterocyclic systems, such as pyrimidines, and are known to exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, antioxidant, and antitumor activities.

Knoevenagel Condensation: The reaction of the formyl group with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, via Knoevenagel condensation, provides a powerful method for carbon-carbon bond formation. This reaction yields highly functionalized olefins that are key intermediates for more complex molecules, including those with potential larvicidal activity. Furthermore, this condensation is a critical step in multicomponent reactions like the Gewald synthesis, which produces highly substituted 2-aminothiophenes—a class of compounds investigated for significant anti-inflammatory properties.

The following table summarizes the key reactions that demonstrate the role of this compound as a versatile precursor.

| Reaction Type | Reactant | Product Scaffold | Potential Biological Activity |

| Schiff Base Formation | Primary Amines | Thiophene-imines | Antimicrobial, Anticancer, Anti-inflammatory |

| Claisen-Schmidt Condensation | Aryl Methyl Ketones | Thiophene-chalcones | Anti-inflammatory, Antimicrobial, Antitumor |

| Knoevenagel Condensation | Active Methylene Compounds | α,β-Unsaturated Thiophenes | Anti-inflammatory, Larvicidal |

Role in the Synthesis of Thiophene-Based Enzyme Inhibitors

Thiophene (B33073) derivatives are widely investigated as inhibitors of various enzymes crucial to disease pathways. This compound serves as a key starting material for building molecular frameworks that can interact with enzyme active sites. The derivatives synthesized from this precursor, such as chalcones and fused heterocyclic systems like thienopyrimidines, are frequently evaluated for their enzyme inhibitory potential.

One of the most significant targets for thiophene-based compounds is the cyclooxygenase (COX) enzyme, which is pivotal in the inflammatory cascade. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. Research has shown that various thiophene derivatives possess anti-inflammatory properties, often linked to COX inhibition. The structural modifications enabled by the reactivity of this compound allow for the design of molecules that can selectively target COX-2 over COX-1, a strategy aimed at reducing the gastrointestinal side effects associated with traditional NSAIDs.

While direct synthesis of a specific, marketed enzyme inhibitor from this compound is not prominently documented, its role as a precursor to scaffolds that are actively screened for such properties is well-established in medicinal chemistry research.

Exploration as Lead Compounds for Various Therapeutic Areas (e.g., Anti-inflammatory, Antimicrobial, Antitumor)

The thiophene nucleus is considered a privileged structure in drug discovery, and derivatives of this compound have been explored as lead compounds across multiple therapeutic domains.

Anti-inflammatory Activity: Numerous studies have highlighted the anti-inflammatory potential of thiophene derivatives. Compounds derived from 2-aminothiophenes, which can be synthesized using precursors developed from Knoevenagel condensation, have shown significant anti-inflammatory effects in cellular models by activating the NRF2 pathway and reducing levels of pro-inflammatory cytokines. In vivo studies using the carrageenan-induced rat paw edema model, a standard test for acute inflammation, have confirmed the anti-inflammatory activity of various synthesized thiophene carboxylates.

Antimicrobial Activity: The search for new antimicrobial agents is a global health priority, and thiophene derivatives represent a promising class of compounds. Schiff bases synthesized from thiophene aldehydes have demonstrated notable activity against a range of bacterial and fungal pathogens. For example, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives showed significant antimicrobial activity when tested against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Salmonella typhi), and fungal strains (Aspergillus niger, Candida albicans). The minimum inhibitory concentration (MIC) values indicated that different substitutions on the benzylidene ring led to varied activity against the tested microorganisms.

The table below presents findings on the antimicrobial activity of selected thiophene derivatives.

| Derivative Class | Organism(s) | Activity Metric | Finding |

| Thiophene Schiff Bases | S. aureus, E. coli, P. aeruginosa | MIC | Effective against both gram-positive and gram-negative bacteria, with MICs ranging from 3.0 to 200 µg/ml. |

| 2-Ethylhexyl 5-arylthiophene-2-carboxylates | Extensively Drug-Resistant Salmonella Typhi | MIC | The p-tolyl derivative showed outstanding action with an MIC of 3.125 mg/mL, superior to standard drugs. |

| Tetrahydrobenzo[b]thiophene Schiff Bases | S. aureus, B. subtilis, E. coli, S. typhi | MIC | All synthesized compounds showed significant antimicrobial activity. |

Antitumor Activity: The thiophene scaffold is a component of several anticancer agents, and new derivatives are continuously being explored for their potential in oncology. Derivatives such as thiophene carboxamides have been synthesized as biomimetics of Combretastatin A-4, a potent natural anticancer agent, and have shown significant activity against liver cancer cell lines (Hep3B). Furthermore, Schiff base derivatives of tetrahydrobenzo[b]thiophenes have been evaluated for their antiproliferative activity against human lung cancer cell lines (A-549). Fused heterocyclic systems like thienopyrimidines, which can be synthesized from 2-aminothiophene precursors, are also known to act as protein kinase inhibitors, a major target in cancer therapy. Studies on thiophene-2,5-dicarbohydrazide (B7745189) derivatives have also identified compounds with high inhibitory effects on breast cancer cell lines (MCF-7).

Applications in Materials Science and Advanced Technologies

Organic Electronic Materials and Organic Semiconductors

Ethyl 5-formylthiophene-2-carboxylate is a valuable precursor in the development of organic electronic materials, particularly organic semiconductors. The thiophene (B33073) unit is a fundamental component in many π-conjugated polymers, which are prized for their electronic and optical properties. researchgate.netwiley.com The functional groups on this specific molecule allow for its integration into larger polymeric structures through various chemical reactions.

The formyl (aldehyde) and ethyl carboxylate groups provide reactive sites for polymerization and further molecular elaboration. For instance, the aldehyde can undergo condensation reactions, while the ester can be hydrolyzed to a carboxylic acid, offering different coupling strategies. These strategies are essential for creating donor-acceptor copolymers with tunable bandgaps, a critical factor for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). nih.gov Thiophene-based polymers are benchmark materials in organic electronics due to their excellent charge transport properties and environmental stability. umons.ac.bekuleuven.be The introduction of functional groups like those in this compound allows for the fine-tuning of the electronic energy levels (HOMO/LUMO) of the resulting polymers, which is crucial for optimizing device performance. mdpi.com

Research into thiophene-based materials has demonstrated their potential in a wide array of electronic devices. The ability to synthesize new monomers and polymers with specific thermal, redox, and optical properties is a driving force in the expansion of organic electronics. researchgate.net The strategic design of these materials, often starting from functionalized building blocks like this compound, is key to advancing technologies such as organic light-emitting diodes (OLEDs) and flexible electronic circuits. researchgate.netresearchgate.net

Table 1: Properties of Thiophene-Based Polymers for Organic Electronics

| Property | Significance in Organic Electronics | Influence of Functional Groups |

|---|---|---|

| Effective Conjugation Length | Determines the material's ability to transport charge and absorb light. | Functional groups can influence planarity and intermolecular packing, affecting conjugation. umons.ac.bekuleuven.be |

| Energy Levels (HOMO/LUMO) | Controls charge injection/extraction and the open-circuit voltage in solar cells. | Electron-donating or -withdrawing groups systematically tune these energy levels. |

| Solubility | Crucial for solution-based processing and fabrication of large-area devices. | Attaching alkyl or other solubilizing chains is a common strategy. ntnu.no |

| Stability | Affects the operational lifetime and reliability of the electronic device. | Thiophene rings offer good intrinsic stability, which can be further enhanced by molecular design. kuleuven.be |

Non-Linear Optical (NLO) Materials

The field of non-linear optics (NLO) utilizes materials that exhibit a nonlinear response to high-intensity light, enabling applications such as frequency conversion and optical switching. Organic molecules with extended π-conjugated systems, particularly those with donor and acceptor groups, are excellent candidates for NLO materials. nih.gov this compound serves as a precursor for such "push-pull" molecules. The thiophene ring acts as a π-conjugated bridge, while the formyl group can be modified to create a strong electron-acceptor unit.

Research has shown that thiophene derivatives are promising for third-order NLO applications. tandfonline.comtandfonline.com The introduction of electroactive groups, such as the formyl group, can significantly enhance the third-order NLO susceptibility (χ(3)). tandfonline.comtandfonline.com The molecular structure, including the number of thiophene rings and the nature of the substituents, directly impacts the NLO properties. tandfonline.com For instance, formyl-substituted 5-aryl-2,2'-bithiophenes have been synthesized as precursors for NLO materials, highlighting the importance of the formyl-thiophene moiety in this field. researchgate.net

The synthesis of chromophores with large hyperpolarizability values is a key objective in NLO materials research. Thienyl-containing compounds have been shown to possess hyperpolarizability many times greater than that of standard materials like urea, making them highly efficient for optoelectronic applications. researchgate.net The design of these materials often involves creating a charge-transfer system within the molecule, a configuration for which this compound is an ideal starting material.

Table 2: NLO Properties of Thiophene Derivatives

| Compound Type | NLO Property | Key Structural Features | Reference |

|---|---|---|---|

| α,α'-substituted thiophene oligomers | Enhanced third-order susceptibility (χ(3)) | Introduction of electroactive groups (e.g., formyl, cyano) | tandfonline.comtandfonline.com |

| Formyl-substituted 5-aryl-2,2'-bithiophenes | Precursors for NLO materials | Donor-π-acceptor structure | researchgate.net |

| Poly(thiophene)s | Third-order NLO response | Extended π-system with high density of polarizable π-electrons | umons.ac.bekuleuven.be |

Components in Sensing and Optoelectronic Devices

The inherent electronic and photophysical properties of thiophene derivatives make them suitable for use in sensors and optoelectronic devices. This compound can be used to synthesize chemosensors, which are molecules designed to detect specific ions or molecules through a change in their optical properties, such as fluorescence. rsc.org The thiophene ring can be part of the fluorophore, while the formyl and ester groups can be modified to create a binding site for the target analyte.

For example, thiophene-oxazole derived chemosensors have been developed for the specific recognition of metal ions like Ga³⁺, exhibiting a "turn-on" fluorescence response upon binding. rsc.org This demonstrates how the functionalized thiophene scaffold can be engineered for high sensitivity and selectivity. The versatility of thiophene chemistry allows for its incorporation into a wide range of sensing platforms.

In the broader context of optoelectronics, thiophene-based materials are integral to devices that interact with light. This includes their use in covalent organic frameworks (COFs) for light-driven applications like photocatalysis and photoelectrodes. mdpi.com The defined porosity and tunable electronic properties of thiophene-based COFs make them highly attractive for advanced optoelectronic systems. The ability to construct these complex architectures relies on the availability of functionalized building blocks like this compound.

Role in Catalysis and Ligand Design

In the realm of coordination chemistry and catalysis, thiophene-based molecules are used as ligands that can bind to metal centers. The resulting metal complexes can exhibit catalytic activity in a variety of chemical transformations. nih.govresearchgate.net this compound contains heteroatoms (oxygen and sulfur) with lone pairs of electrons that can coordinate with metal ions.

Specifically, the formyl and carboxylate groups can act as binding sites, allowing the molecule to function as a bidentate ligand. Schiff base ligands, which can be readily synthesized from the formyl group, and their metal complexes are known to be active catalysts in reactions such as polymerization and oxidation. nih.govresearchgate.net The design of ligands with specific electronic and steric properties is crucial for controlling the activity and selectivity of a catalyst. The thiophene ring can influence the electronic properties of the metal center, while the substituents can be modified to tune the ligand's coordination behavior.

Thiophene-derived ligands have been explored for various catalytic applications, and their metal complexes have shown promise in promoting reactions like the hydrogenation of olefins and ring-opening polymerization. nih.gov Furthermore, thiophene-functionalized metal-organic frameworks (MOFs) have been developed as heterogeneous catalysts for reactions such as CO₂ conversion, showcasing the utility of incorporating these units into solid-state catalytic materials. acs.org

Biochemical Pathways and Environmental Fate

Microbial Degradation and Biotransformation of Thiophene (B33073) Carboxylates

Initial Transformations: Hydrolysis and Oxidation

The degradation pathway for Ethyl 5-formylthiophene-2-carboxylate in a microbial environment would likely commence with the hydrolysis of the ethyl ester and the oxidation of the formyl group.